Product packaging for 6-Bromo-4-chloro-2-methylquinazoline(Cat. No.:CAS No. 351426-04-5)

6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183
CAS No.: 351426-04-5
M. Wt: 257.51 g/mol
InChI Key: RKYJNZAWEQIQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The quinazoline scaffold, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a quintessential example of such a structure. nih.govresearchgate.net Its versatility has captivated the interest of medicinal chemists, leading to its incorporation into a multitude of clinically significant molecules. nih.gov

The quinazoline nucleus is a key component in numerous natural and synthetic compounds that display a broad spectrum of biological effects. researchgate.net These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govscispace.com The ability of the quinazoline core to be readily functionalized at various positions allows for the fine-tuning of its steric, electronic, and lipophilic properties, enabling the design of potent and selective therapeutic agents. scispace.com This structural adaptability is a key reason for its prevalence in successful drug discovery programs. A number of quinazoline-based drugs have received FDA approval, particularly in the field of oncology, underscoring the therapeutic importance of this scaffold. nih.gov

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

Pharmacological Activity Therapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases
Anti-inflammatory Inflammation & Immunology
Anticonvulsant Neurology

Overview of Halogenated Quinazoline Derivatives in Pharmaceutical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinazoline scaffold is a common and effective strategy in medicinal chemistry to modulate the compound's pharmacological profile. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.

Structure-activity relationship (SAR) studies have frequently revealed that the presence of a halogen atom at specific positions on the quinazoline ring can enhance biological activity. nih.gov For instance, the incorporation of a bromine atom at the C6 position and a chlorine atom at the C4 position has been explored in the design of various bioactive molecules. The chlorine atom at the C4 position is particularly important as it serves as a reactive site, or "handle," for further chemical modifications. This position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the development of kinase inhibitors. This chemical reactivity makes 4-chloroquinazolines valuable intermediates in the synthesis of diverse libraries of compounds for biological screening. nih.gov

Specific Research Focus: 6-Bromo-4-chloro-2-methylquinazoline

Within the vast family of halogenated quinazolines, This compound represents a specific chemical entity with potential for further investigation in drug discovery. This compound incorporates the key structural features discussed: a quinazoline core, a bromine atom at position 6, a reactive chlorine atom at position 4, and a methyl group at position 2.

Below are the key chemical identifiers and properties for this compound. uni.lu

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₆BrClN₂
InChI InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
InChIKey RKYJNZAWEQIQOF-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

| Monoisotopic Mass | 255.94029 Da |

As a member of the halogenated quinazoline class, this compound serves as a building block for creating more complex molecules with potential therapeutic applications, leveraging the privileged nature of the quinazoline scaffold. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B1278183 6-Bromo-4-chloro-2-methylquinazoline CAS No. 351426-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJNZAWEQIQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444460
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351426-04-5
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 4 Chloro 2 Methylquinazoline and Analogues

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The construction of the fundamental quinazoline ring system can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed processes. These methods offer chemists a versatile toolkit to access a wide array of substituted quinazoline derivatives.

Classical and Contemporary Annulation Approaches

Annulation, or ring-forming, reactions are the cornerstone of quinazoline synthesis. Classical methods, such as the Niementowski quinazoline synthesis, involve the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines. wikipedia.orgnih.gov This approach is foundational and has been adapted and modified over the years.

A widely used contemporary strategy for synthesizing 2-methyl-4(3H)-quinazolinones begins with the cyclization of anthranilic acid with acetic anhydride (B1165640). This reaction forms a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.net This intermediate is then treated with a nitrogen source, such as ammonia (B1221849) or hydrazine (B178648), to yield the corresponding 2-methylquinazolin-4(3H)-one. ijbpsa.com This two-step process is efficient and allows for the introduction of various substituents on the quinazoline core by starting with appropriately substituted anthranilic acids.

Modern advancements have also introduced transition-metal-catalyzed and metal-free annulation reactions. These include methods starting from 2-aminobenzonitriles, 2-aminobenzylamines, or o-nitrobenzaldehydes, employing catalysts based on copper, palladium, rhodium, and other metals to facilitate C-N bond formation and cyclization under often milder conditions. scirp.orgnuph.edu.ua

Metal-Catalyzed Cross-Coupling Reactions for Quinazoline Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and the construction of the quinazoline framework is no exception. While often used to functionalize a pre-existing quinazoline ring, these reactions can also be integral to the core synthesis. Halogenated quinazolines serve as versatile intermediates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netijbpsa.com

Reactions such as the Sonogashira, Stille, and Negishi couplings are employed to introduce carbo-substituents onto the quinazoline scaffold from their halogenated precursors. researchgate.net For instance, a halogen atom at a specific position on a quinazoline precursor can be coupled with an organometallic reagent to build molecular complexity. The order of reactivity for halogens in these palladium-catalyzed reactions (C-I > C-Br >> C-Cl) allows for selective and sequential functionalization of polyhalogenated quinazolines. ijbpsa.com

Cross-Coupling ReactionReactantsCatalyst System (Typical)Bond Formed
Sonogashira Aryl/Heteroaryl Halide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalystC(sp²)–C(sp)
Stille Aryl/Heteroaryl Halide + OrganostannanePd(0) catalystC(sp²)–C(sp²)
Negishi Aryl/Heteroaryl Halide + Organozinc ReagentPd(0) or Ni(0) catalystC(sp²)–C(sp²)

Domino/Cascade Reactions in Quinazoline Annulation

Domino or cascade reactions offer a highly efficient approach to quinazoline synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. This strategy adheres to the principles of green chemistry by reducing steps, solvent usage, and waste. nih.govacs.org These reactions can be designed to rapidly assemble the bicyclic quinazoline structure from simple, acyclic precursors.

Examples include [2+2+2] cascade annulations, where different components are brought together to form the heterocyclic system in a concerted manner, often mediated by a transition metal catalyst. Another approach is oxidative [3+1+1] annulation, which can construct substituted quinoline (B57606) and quinazoline-type structures from readily available starting materials like methyl azaarenes and benzoins. nih.gov The elegance of these methods lies in their ability to generate significant molecular complexity in a single, efficient operation.

Targeted Introduction of Halogen Substituents (Bromine at C-6 and Chlorine at C-4)

The synthesis of 6-Bromo-4-chloro-2-methylquinazoline requires precise control over the placement of the halogen atoms. This is typically achieved by starting with a pre-halogenated precursor or by selective halogenation of the quinazoline core.

Regioselective Bromination at the C-6 Position

The most straightforward strategy to introduce a bromine atom at the C-6 position of the quinazoline ring is to begin the synthesis with an appropriately substituted anthranilic acid. For the target molecule, 5-bromoanthranilic acid is the ideal starting material. nih.gov The bromine atom at the 5-position of the anthranilic acid precursor directly translates to the 6-position of the resulting quinazoline ring system after cyclization.

This precursor-based approach ensures complete regioselectivity and avoids potential side reactions or the formation of isomeric products that can occur with direct halogenation of the quinazoline ring. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, for example, proceeds from 5-bromoanthranilic acid. nih.gov A similar strategy, reacting 5-bromoanthranilic acid with acetic anhydride, would lead to the 6-bromo-2-methylquinazolin-4(3H)-one intermediate required for the final chlorination step.

Direct C-H bromination of a pre-formed quinazolinone ring is also possible, though controlling the position of bromination can be challenging. The reactivity of the benzene (B151609) portion of the quinazoline ring towards electrophilic substitution is influenced by the existing substituents. acs.org

Chlorination Strategies for the C-4 Position

The conversion of a 4-oxo group on the quinazolinone ring to a 4-chloro substituent is a common and crucial transformation in quinazoline chemistry. The resulting 4-chloroquinazoline (B184009) is highly reactive towards nucleophilic substitution, making it a valuable intermediate for further functionalization. nih.gov

This chlorination is typically achieved by treating the corresponding 6-bromo-2-methylquinazolin-4(3H)-one with a strong chlorinating agent. Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). nih.gov More recently, combinations such as trichloroisocyanuric acid with triphenylphosphine (B44618) have also been employed for this transformation. mdpi.com The reaction effectively replaces the hydroxyl group of the lactam tautomer with a chlorine atom, yielding the desired this compound.

Chlorinating AgentTypical Conditions
Phosphorus Oxychloride (POCl₃) Reflux, often with catalytic DMF
Thionyl Chloride (SOCl₂) Reflux, often with catalytic DMF
Trichloroacetonitrile/Triphenylphosphine (Cl₃CCN/PPh₃) Used for chlorination of quinazolin-4(3H)-ones

Considerations for Halogenation Site Selectivity

The specific placement of halogen atoms on the quinazoline scaffold is a critical aspect of its synthesis, as the position and nature of the halogen dictate the molecule's subsequent reactivity and potential for diversification. mdpi.com The synthesis of this compound typically involves the initial halogenation of an anthranilic acid or anthranilamide precursor. For instance, bromination of anthranilamide with N-bromosuccinimide (NBS) can furnish 2-amino-5-bromobenzamide, which sets the bromine at the future C-6 position of the quinazoline ring. nih.gov

Once the quinazoline ring is formed, typically as a quinazolin-4(3H)-one, a subsequent chlorination step is employed to introduce the chlorine atom at the C-4 position. This is often achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of trichloroisocyanuric acid and triphenylphosphine (Cl₃CCN/PPh₃). nih.govatlantis-press.com

The site selectivity in subsequent reactions is governed by the inherent reactivity of the C-halogen bonds. The C-4 position of the quinazoline ring is particularly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov In contrast, the C-6 bromo group is less reactive in this regard. For metal-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br >> C-Cl. mdpi.com This differential reactivity allows for the selective functionalization of di- or trihalogenated quinazolines, where a more reactive halogen (like iodine or bromine) can be coupled while a less reactive chlorine atom remains intact for later modification. nih.govmdpi.com

Incorporation of the Methyl Group at the C-2 Position

The introduction of a methyl group at the C-2 position is a key step in forming the 2-methylquinazoline (B3150966) core structure. This is typically accomplished during the cyclization step that forms the pyrimidine (B1678525) ring of the quinazoline system.

A common and straightforward route to 2-methylquinazoline derivatives begins with an appropriately substituted anthranilic acid derivative. researchgate.net The synthesis is often initiated through the thermal cyclization of anthranilic acid with acetic anhydride. This reaction produces an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netresearchgate.net This benzoxazinone (B8607429) is a key precursor that can then be converted into the desired quinazoline.

For example, reacting 2-methyl-4H-3,1-benzoxazin-4-one with a nitrogen source, such as hydrazine hydrate, leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net To arrive at the this compound scaffold, one would start with a 5-bromoanthranilic acid, cyclize it to form 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, convert it to 6-bromo-2-methylquinazolin-4(3H)-one, and finally chlorinate the C-4 position.

The methyl group at the C-2 position originates from the reagent used during the cyclization of the anthranilic acid precursor. Acetic anhydride is a widely used reagent for this purpose, serving as both a cyclizing agent and the source of the C-2 methyl group and its adjacent carbon. researchgate.net The reaction involves the acylation of the amino group of anthranilic acid, followed by intramolecular cyclization and dehydration to yield the benzoxazinone intermediate.

Similarly, acetyl chloride can be used in place of acetic anhydride. researchgate.net The choice of precursor is critical; for this compound, the synthesis would commence with 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid). The reaction of this precursor with acetic anhydride would yield 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, which already contains the required bromine at position 6 and the methyl group at position 2. This intermediate is then converted to the corresponding quinazolinone before the final chlorination step at C-4.

Advanced Synthetic Transformations and Functionalization

The halogenated quinazoline core is a versatile platform for further chemical modification. The distinct reactivity of the chloro group at C-4 and the bromo group at C-6 allows for a wide range of selective, post-synthetic transformations. nih.gov

The this compound structure is primed for sequential functionalization. The C-4 chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. It can be readily displaced by various nucleophiles, including amines, anilines, and alcohols, often under mild conditions. nih.gov This high reactivity is attributed to the activating effect of the adjacent ring nitrogen. nih.gov

Following the substitution at the C-4 position, the less reactive C-6 bromo group can be targeted for modification, typically through metal-catalyzed cross-coupling reactions. nih.govmdpi.com This sequential approach allows for the controlled and diverse functionalization of the quinazoline scaffold. Common cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.govresearchgate.net

Heck Coupling: Reaction with alkenes. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

Kumada Coupling: Reaction with Grignard reagents. nih.govmdpi.com

This differential reactivity enables the synthesis of a vast library of polysubstituted quinazoline derivatives from a single halogenated intermediate.

Table 1: Post-Synthetic Modifications of Halogenated Quinazolines
PositionHalogenPrimary Reaction TypeCommon Reagents/CatalystsResulting FunctionalizationReference
C-4-ClNucleophilic Aromatic Substitution (SNAr)Amines, Anilines, AlcoholsC-N or C-O bond formation nih.gov, nih.gov
C-6-BrSuzuki-Miyaura CouplingAryl/Vinyl Boronic Acids, Pd CatalystC-C bond formation (Aryl/Vinyl) nih.gov
C-6-BrSonogashira CouplingTerminal Alkynes, Pd/Cu CatalystsC-C bond formation (Alkynyl) nih.gov, researchgate.net
C-6-BrBuchwald-Hartwig AminationAmines, Pd CatalystC-N bond formation nih.gov
C-6-BrHeck CouplingAlkenes, Pd CatalystC-C bond formation (Alkenyl) nih.gov

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazolines, to reduce environmental impact. magnusconferences.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. magnusconferences.comnih.gov

Key green methodologies applicable to halogenated quinazoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods. nih.govopenmedicinalchemistryjournal.com This technique has been successfully used for various steps in quinazoline synthesis.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids is a central tenet of green chemistry. nih.govfrontiersin.org For instance, syntheses of quinazolinone derivatives have been developed using deep eutectic solvents (DES), which are biodegradable and non-toxic. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification processes. nih.govopenmedicinalchemistryjournal.comrsc.org Catalyst- and solvent-free MCRs under microwave heating represent a particularly eco-friendly strategy. nih.gov

Reusable Catalysts: The development of solid-supported or recyclable catalysts, such as sulfonic acid functionalized nanoporous silica, can minimize waste and simplify product purification. openmedicinalchemistryjournal.com

These sustainable strategies offer effective and environmentally responsible alternatives for the synthesis of this compound and its derivatives. magnusconferences.com

Biological Activities and Pharmacological Potential of 6 Bromo 4 Chloro 2 Methylquinazoline Derivatives

Evaluation of Antimicrobial Activities

The quinazoline (B50416) nucleus is a key pharmacophore that has been explored for its antimicrobial properties. alliedacademies.org Modifications to this structure, including the addition of halogen atoms like bromine and chlorine, have been shown to influence its activity against a range of pathogenic microorganisms. alliedacademies.orgmediresonline.org

Derivatives of 6-bromo-quinazoline have demonstrated notable antibacterial activity. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For instance, the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited significant activity against Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. mediresonline.org The introduction of a substituent at the C-6 position in the quinazoline nucleus has been found to be a key factor for activity against various microorganisms. alliedacademies.org

In a study involving newer quinazolin-4(3H)-one derivatives, compounds featuring a 2-phenyl-3-[1-(furfurylidene amino)] structure showed superior activity among the synthesized compounds. frontiersin.org This suggests that modifications at positions 2 and 3, in addition to the 6-bromo substitution, can further enhance the antibacterial profile. frontiersin.org Another series of novel 2-substituted-3-(sulphonamido) quinazolin-4(3H)-ones also exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus that was comparable to standard sulfonamide drugs. researchgate.net

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

Compound Test Organism Activity/Result Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one S. aureus, Bacillus sp., P. aeruginosa, E. coli, K. pneumoniae Significant antibacterial activity (Zone of inhibition: 10-16 mm) mediresonline.org
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one Gram-positive and Gram-negative bacteria Superior activity among tested Schiff bases frontiersin.org
6-bromo-2-methyl-3-(sulphamoxole) quinazolin-4(3H)-one E. coli, S. aureus Comparable activity to standard sulphamoxole researchgate.net
N-(2-Naphthyl)-2-[4-oxo-3(4H)-quinazolinyl] acetamide S. aureus, S. pneumoniae Bacteriostatic effect eco-vector.com

Antifungal Spectrum and Efficacy

Quinazoline derivatives have also been evaluated for their potential as antifungal agents. rphsonline.commdpi.com Research has indicated that certain structural features can confer significant activity against pathogenic fungi. For example, 4-(substituted aniline) quinazoline derivatives have shown strong antifungal activity against Fusarium moniliforme. mdpi.com

In one study, synthesized quinazoline derivatives were tested against Aspergillus niger and Candida albicans. tsijournals.com It was found that derivatives containing fluoro and methyl groups exhibited greater activity compared to other substituents. tsijournals.com However, in a separate study, the compound 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed no activity against Candida albicans, indicating that the antifungal spectrum can be highly dependent on the specific substitution pattern. mediresonline.org Other research has synthesized novel pyrazol-quinazolinone compounds that exhibited significant antifungal activity against seven types of plant pathogenic fungi, including Rhizoctonia solani and Fusarium oxysporum. mdpi.com

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

Compound/Derivative Class Test Organism Activity/Result Reference
4-(substituted aniline) quinazoline derivatives Fusarium moniliforme Strong antifungal activity mdpi.com
Quinazoline derivatives with fluoro and methyl groups Aspergillus niger, Candida albicans High activity observed tsijournals.com
Pyrazol-quinazolinone compounds Various plant pathogenic fungi Significant inhibitory effects mdpi.com
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Candida albicans No activity observed mediresonline.org

Antimycobacterial Potential

The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the search for new antimycobacterial agents. nih.govnih.gov Quinazoline derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov Studies have shown that certain quinazoline-based molecules can inhibit mycobacterial growth at low concentrations. nih.govnih.gov

One study investigated 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, and found it to have a low minimum inhibitory concentration (MIC) value and bactericidal activity against M. tuberculosis. nih.govnih.gov Its mechanism is associated with disrupting intracellular ATP homeostasis and increasing DNA damage. nih.govnih.gov Another study developed a library of piperazine-linked quinazoline derivatives, several of which showed potent anti-mycobacterial activity with MIC values ranging from 2–16 μg/mL. rsc.org Furthermore, quinazolinone-triazole hybrids have been synthesized and evaluated, with one compound exhibiting an MIC of 0.78 μg/mL, which is more potent than the first-line anti-TB drug Ethambutol. acs.org

Anticancer and Antitumor Properties

The quinazoline scaffold is a privileged structure in the design of anticancer drugs, with several FDA-approved inhibitors like Gefitinib (B1684475) and Erlotinib based on this core. researchgate.netnih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov

A primary mechanism for the anticancer activity of many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). researchgate.netnih.gov Overexpression of EGFR is common in various epithelial cancers, making it a key therapeutic target. nih.gov The 4-anilinoquinazoline (B1210976) structure is a well-established scaffold for developing selective EGFR-TK inhibitors that act by competing with ATP at its binding site. researchgate.netnih.gov

Structure-activity relationship studies have revealed that both nitrogen atoms of the quinazoline ring are crucial for activity. nih.gov A series of 6-bromoquinazoline (B49647) derivatives were synthesized and evaluated for their cytotoxic effects, with molecular docking studies suggesting that these compounds bind effectively to the ATP binding site of EGFR. nih.govnih.gov Specifically, 2-(4-chlorophenyl) substituted 4-anilino-6-bromoquinazolines exhibited significant cytotoxicity and inhibitory effects against EGFR-TK. nih.gov The presence of the 6-bromo substituent is considered a key feature for improving hydrophobic and electronic interactions within the enzyme's active site. nih.gov

Beyond kinase inhibition, derivatives of 6-bromo-quinazoline exert their anticancer effects by modulating cell proliferation and inducing apoptosis (programmed cell death). nih.govmdpi.com Evasion of apoptosis is a hallmark of cancer, and designing drugs that can trigger this process is a major goal of cancer therapy. nih.gov

Several studies have confirmed the ability of quinazoline derivatives to induce apoptosis in various cancer cell lines. nih.govtandfonline.combohrium.com For example, a study on a series of 6-bromoquinazoline derivatives demonstrated that the most potent compounds could induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. nih.gov These compounds were found to significantly reduce the viability of both MCF-7 and SW480 cancer cell lines, with one derivative showing stronger activity than the standard drug cisplatin. nih.gov Other quinazolinone derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. mdpi.comtandfonline.com The induction of apoptosis is often confirmed by observing the activation of key proteins in the apoptotic pathway, such as caspases. nih.govtandfonline.com

Role as Vascular Disrupting Agents and Tubulin Polymerization Inhibitors

Derivatives of 6-bromo-4-chloro-2-methylquinazoline have emerged as a subject of interest for their potential to interfere with the cellular cytoskeleton, specifically by inhibiting tubulin polymerization. This mechanism is crucial in the development of anticancer agents, particularly those that function as vascular disrupting agents (VDAs). VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Many small molecules that act at the colchicine (B1669291) site on tubulin are known to exhibit such vascular-disrupting effects.

Research into 4-(N-cycloamino)quinazolines has identified these compounds as a new class of tubulin polymerization inhibitors. In one study, a series of 4-cycloaminoquinazoline derivatives, including a 4-chloro-2-methylquinazoline (B1587004) core structure with a 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) substituent at the 4-position, were synthesized and evaluated. These compounds demonstrated significant cytotoxic activity and were found to inhibit tubulin assembly. The most potent compounds in this class exhibited IC50 values for tubulin polymerization inhibition in the low micromolar range, comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4).

The mechanism of action for these compounds involves binding to the colchicine site on β-tubulin, which leads to the depolymerization of microtubules. This disruption of the microtubule network is the initial event that triggers the downstream effects of vascular disruption. While direct in vivo studies on the vascular disrupting properties of this compound derivatives are not extensively documented in the reviewed literature, their demonstrated ability to inhibit tubulin polymerization at the colchicine site strongly suggests their potential in this therapeutic area.

Table 1: Tubulin Polymerization Inhibition by 4-(N-Cycloamino)quinazoline Derivatives

Compound ID R Group at C2 Modification on Cycloamino Moiety Tubulin Polymerization IC50 (µM)
1a Cl 6-Methoxy-1,2,3,4-tetrahydroquinoline >10
1b CH₃ 6-Methoxy-1,2,3,4-tetrahydroquinoline >10
4b CH₃ 6-Methyl-1,2,3,4-tetrahydroquinoline Not Reported
4c CH₃ 6-Bromo-1,2,3,4-tetrahydroquinoline Not Reported
5f CH₃ 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one 0.77
CA-4 - - 0.96

Data sourced from studies on 4-(N-cycloamino)phenylquinazolines.

Anti-inflammatory and Analgesic Effects

Derivatives of 6-bromo-2-methyl-quinazolin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govnih.gov The presence of the bromo substituent at the 6-position of the quinazolinone ring is considered a key feature for enhancing these activities. mdpi.com

In a study focused on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, several compounds exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema test in rats. nih.gov The results showed that certain substitutions on the phenyl ring at the 3-position could lead to potent anti-inflammatory effects, with some compounds showing activity comparable to the standard drug ibuprofen. nih.gov For instance, compounds with a 2-methylphenyl and 3-methylphenyl substituent at the 3-position demonstrated good anti-inflammatory activity. nih.gov

The analgesic effects of quinazoline derivatives have also been reported, with some compounds showing significant reductions in writhing in animal models, indicating peripheral analgesic action. nih.gov The structural modifications on the quinazolinone core, including the introduction of a bromine atom, have been a strategy to develop more potent anti-inflammatory and analgesic agents with potentially better safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Table 2: Anti-inflammatory Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Derivatives

Compound ID Substituent on Phenyl Ring % Inhibition of Edema (at 50 mg/kg)
2a H 25.45
2b 2-CH₃ 39.45
2c 3-CH₃ 40.10
2d 4-CH₃ 30.25
2e 2-Cl 28.50
2f 3-Cl 32.80
2g 4-Cl 35.65
2h 4-OCH₃ 27.80
Ibuprofen - 42.21

Data from the carrageenan-induced paw edema test in rats. nih.gov

Antiviral Applications

The quinazoline scaffold has been explored for the development of antiviral agents. Specifically, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been synthesized and tested for their activity against a range of DNA and RNA viruses. Current time information in Pasuruan, ID.

In one study, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, including a derivative with a methyl group at the 2-position, were evaluated for their antiviral efficacy. Current time information in Pasuruan, ID. The compound 6-bromo-2-methyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone was among the synthesized molecules. Current time information in Pasuruan, ID. While this particular methyl derivative did not show significant antiviral activity in the tested panel, a related compound with a phenyl group at the 2-position exhibited potent activity against vaccinia virus with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/mL. Current time information in Pasuruan, ID. This suggests that the nature of the substituent at the 2-position plays a critical role in the antiviral potential of these compounds.

The study implies that 6-bromo-quinazolinone derivatives could be a promising scaffold for the development of agents against Pox viruses. Current time information in Pasuruan, ID. However, in the same study, none of the tested compounds, including the 6-bromo-2-methyl derivative, showed significant anti-HIV activity. Current time information in Pasuruan, ID.

Table 3: Antiviral Activity of a 6-Bromo-2-phenyl-4(3H)-quinazolinone Derivative

Compound Virus Cell Culture MIC (µg/mL)
6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone Vaccinia virus E₆SM 1.92

MIC: Minimum Inhibitory Concentration. Current time information in Pasuruan, ID.

Neurological Activities: Anti-convulsant and Anti-Alzheimer's Potential

Quinazoline derivatives are being investigated for their potential in treating neurological disorders, including epilepsy and Alzheimer's disease. nih.gov Their diverse pharmacological profile makes them attractive candidates for developing multi-target agents for these complex conditions. nih.gov

A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A comprehensive literature review has indicated that quinazoline derivatives exhibit potential as cholinesterase inhibitors. nih.gov Recent studies have focused on developing quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease, with cholinesterase inhibition being one of the primary targets. nih.gov While specific studies on the cholinesterase inhibitory activity of this compound derivatives were not prominent in the search results, the broader class of quinazolines has shown promise in this area, suggesting a potential avenue for future research. nih.govnih.gov

The pathology of Alzheimer's disease is characterized by the aggregation of beta-amyloid (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles. nih.gov Quinazoline derivatives have been shown to function as inhibitors of β-amyloid aggregation. nih.gov Furthermore, molecules from the related quinoline (B57606) family have been found to inhibit the self-aggregation of tau protein, suggesting that the quinazoline scaffold may also have the potential to modulate this aspect of Alzheimer's pathology. nih.govgoogle.com Although direct evidence for the effect of this compound derivatives on tau protein phosphorylation is limited, the established activity of the quinazoline scaffold against Aβ aggregation points to its therapeutic potential in Alzheimer's disease. nih.gov

Oxidative stress is a significant contributor to the neuronal damage observed in neurodegenerative diseases. researchgate.net Consequently, compounds with antioxidant properties are of great interest for neuroprotection. Quinoline and quinazoline derivatives have been investigated for their antioxidant potential. researchgate.netgoogle.com These compounds may exert their neuroprotective effects by scavenging free radicals and reducing oxidative damage in the brain. google.com While specific studies detailing the antioxidant and neuroprotective effects of this compound derivatives are not extensively available, the known antioxidant capabilities of the parent scaffolds suggest that these derivatives could also possess beneficial properties in the context of neurodegenerative diseases. researchgate.netgoogle.com

Other Notable Biological Activities of this compound Derivatives

Beyond the more extensively studied areas of anticancer and antimicrobial applications, derivatives of this compound have been investigated for a range of other significant biological activities. These explorations have revealed potential therapeutic applications in diverse fields, including the treatment of parasitic diseases, metabolic disorders, cardiovascular conditions, and neurological disorders. This section details the research findings related to the anti-malarial, anti-diabetic, anti-hypertensive, anti-obesity, and anti-psychotic potential of these compounds.

Anti-malarial Activity

The quinazoline scaffold is a known pharmacophore in the development of anti-malarial agents. While extensive research has been conducted on various quinazoline derivatives, specific studies on derivatives of this compound remain an area of emerging interest. The general mechanism of action for many quinoline- and quinazoline-based anti-malarials involves the inhibition of hemozoin formation in the malaria parasite, leading to a toxic buildup of heme. Research into 4-aminoquinoline (B48711) derivatives has shown that the 7-chloro substitution is often crucial for activity, suggesting that the halogenated nature of this compound could be advantageous for developing novel anti-malarial compounds. Further investigation is required to synthesize and evaluate specific derivatives of this compound for their efficacy against various strains of Plasmodium falciparum, including drug-resistant ones.

Anti-diabetic Activity

The potential of quinazolinone derivatives in the management of diabetes has been explored, with some compounds showing promising results as α-glucosidase inhibitors. This enzyme is involved in the breakdown of carbohydrates in the gut, and its inhibition can help to control post-prandial blood glucose levels. While direct studies on this compound derivatives are limited, the broader class of quinazolinones has been a source of investigation for anti-diabetic agents. The structural features of the 6-bromo-2-methyl-quinazolin-4-one core could be modified to develop potent and selective inhibitors of enzymes implicated in glucose metabolism.

Anti-hypertensive Activity

Quinazoline derivatives have a well-established history in the treatment of hypertension, with prazosin (B1663645) being a notable example of a quinazoline-based α1-adrenergic receptor antagonist. Research into the anti-hypertensive properties of other quinazoline analogs has continued. For instance, a series of 6,8-dibromo-3-phenyl-2-substituted styryl-quinazolin-4(3H)ones, which share the brominated quinazolinone core, have been synthesized and screened for their anti-hypertensive activity in vivo. Several compounds in this series were identified as potent agents, with one derivative exhibiting better anti-hypertensive activity than the standard drug. These findings suggest that the 6-bromo-quinazolinone scaffold is a promising template for the design of new anti-hypertensive drugs.

Anti-obesity Activity

In the search for novel treatments for obesity, inhibition of pancreatic lipase (B570770) has emerged as a viable therapeutic strategy. This enzyme plays a crucial role in the digestion and absorption of dietary fats. A series of novel 2, 3, and 6-substituted quinazolin-4(3H)-ones, including bromo-substituted derivatives, were synthesized and evaluated for their in vitro pancreatic lipase inhibitory activity. documentsdelivered.comsdiarticle4.comresearchgate.net Two of the synthesized compounds, 3l and 3m , demonstrated significant inhibitory action against pancreatic lipase, with IC50 values of 13.13±0.84 µg/mL and 13.80±1.27 µg/mL, respectively. documentsdelivered.comsdiarticle4.com These values are comparable to that of the FDA-approved anti-obesity drug Orlistat (IC50 = 12.72±0.97 µg/mL), indicating that 6-bromo-quinazolinone derivatives are promising candidates for further development as anti-obesity agents. documentsdelivered.comsdiarticle4.com

Table 1: Pancreatic Lipase Inhibitory Activity of Selected 6-Bromo-quinazolinone Derivatives

CompoundStructureIC50 (µg/mL)
3l 6-bromo-3-cyclohexyl-2-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one13.13 ± 0.84
3m N-(4-(6-bromo-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)acetamide13.80 ± 1.27
Orlistat (Standard)12.72 ± 0.97

Data sourced from studies on 2, 3, and 6 substituted quinazolin-4(3H)-ones. documentsdelivered.comsdiarticle4.com

Anti-psychotic Activity

Recent research has implicated the metabotropic glutamate (B1630785) receptor 7 (mGlu7) in the pathophysiology of schizophrenia, making it a promising target for the development of novel anti-psychotic drugs. A study focused on the design and synthesis of new quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the mGlu7 receptor identified several active compounds. nih.gov The synthetic pathway for these compounds utilized 2-substituted 6-bromo-(3H)-quinazolin-4-ones as key intermediates. nih.gov One of the lead compounds, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), demonstrated an IC50 of 6.14 µM for mGlu7 and exhibited antipsychotic-like properties in animal models. nih.gov This compound was shown to reverse DOI-induced head twitches, a behavioral model of hallucinations, in a dose-dependent manner. nih.gov The efficacy of ALX-171 was absent in mGlu7 knockout mice, confirming its mechanism of action through the mGlu7 receptor. nih.gov These findings highlight the potential of the 6-bromo-quinazolinone scaffold in the development of novel therapeutics for schizophrenia. nih.gov

Table 2: Antipsychotic-like Activity of a 6-Bromo-quinazolinone Derivative

CompoundTargetIC50 (µM)In Vivo ModelObserved Effect
ALX-171 mGlu7 NAM6.14DOI-induced head twitches in miceSignificant attenuation of head shakes

Data from a study on quinazolin-4-one derivatives as mGlu7 receptor modulators. nih.gov

Structure Activity Relationship Sar Studies of Halogenated and Methylated Quinazoline Derivatives

Influence of Halogen Substituents (Bromine at C-6, Chlorine at C-4)

The presence of bromine at the C-6 position and chlorine at the C-4 position is a key determinant of the biological activity of this quinazoline (B50416) derivative. nih.govnih.gov Halogens are known to modulate the physicochemical properties of a molecule, including its lipophilicity, electronic character, and steric profile, all of which are critical for receptor binding and pharmacological effect. nih.govnih.gov

The electronic effects of the bromine and chlorine atoms in 6-Bromo-4-chloro-2-methylquinazoline are significant. Halogens are electron-withdrawing groups, and their presence on the quinazoline ring can alter the electron density distribution across the molecule. This can influence the strength of interactions with amino acid residues in the binding pocket of a target receptor. For instance, computational studies on similar halogenated 4-anilinoquinazoline (B1210976) EGFR inhibitors have shown that halogen substitution leads to noticeable alterations in electronic properties like dipole moment, which impacts interactions at the EGFR binding site. nih.gov More potent inhibitors in this class, such as those with chlorine and bromine, have been observed to exhibit higher dipole moments. nih.gov

Steric effects, which relate to the size and shape of the atoms, also play a crucial role. nih.gov The size of the halogen atom can influence how the molecule fits into a receptor's binding site. A halogen like bromine, with its larger atomic radius, can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the specific topology of the active site. nih.govnih.gov In some cases, the bulkier halogen can promote a more favorable binding conformation. nih.gov

The specific positioning of the halogens at C-6 and C-4 is not arbitrary and is critical for modulating biological activity. nih.govnih.gov Structure-activity relationship studies on various quinazolinone derivatives have consistently highlighted that the presence of a halogen atom at the C-6 position can enhance antimicrobial and anticancer activities. nih.govnih.gov This suggests that the C-6 position is a key interaction point with certain biological targets.

The chlorine atom at the C-4 position also significantly contributes to the compound's activity. The C-4 position is a common site for substitution in many biologically active quinazoline derivatives, and the nature of the substituent here can drastically alter the pharmacological profile. nih.gov A chlorine atom at this position can act as a leaving group in reactions with nucleophilic residues in an enzyme's active site, leading to covalent bond formation and irreversible inhibition.

Impact of the C-2 Methyl Group on Pharmacological Profiles

The methyl group at the C-2 position of the quinazoline ring also has a discernible impact on the molecule's pharmacological properties. While perhaps less electronically influential than the halogens, the C-2 methyl group can affect the molecule's lipophilicity and steric interactions within a binding pocket. mdpi.com

In various series of quinazoline derivatives, modifications at the C-2 position have been shown to be essential for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com The presence of a methyl group, as opposed to a larger or more polar substituent, can fine-tune the compound's properties to achieve a desired biological outcome. For instance, in some quinazolinone series, a 2-methyl derivative showed significant anti-inflammatory activity. mdpi.com The reactivity of the quinazoline ring can also be influenced by the C-2 methyl group through tautomeric effects, which can enhance the reactivity of the substituted quinazolinone. nih.govresearchgate.net

Significance of Substituents at Other Quinazoline Core Positions (e.g., C-3, C-4 Nitrogen)

While the focus is on this compound, it is important to understand the broader context of SAR for the quinazoline scaffold. The nitrogen atoms at positions 1 and 3 are also critical for biological activity. The N-3 position, in particular, is often a site for substitution with various aryl and heteroaryl moieties, which has been shown to improve analgesic and anti-inflammatory activities. nih.gov Deactivating functional groups at the N-3 position have also been linked to enhanced hypotensive efficacy. nih.gov

Optimization Strategies Based on SAR Analysis for Enhanced Potency and Selectivity

The SAR data gathered from studying compounds like this compound provides a roadmap for designing more potent and selective derivatives. Optimization strategies often involve a systematic modification of the substituents at various positions of the quinazoline core. nih.gov

For instance, based on the understanding of the electronic and steric effects of the halogens, one could explore the replacement of bromine or chlorine with other halogens (e.g., fluorine or iodine) to fine-tune these properties. nih.gov Similarly, the C-2 methyl group could be replaced with other small alkyl groups or functional groups to probe the steric and lipophilic requirements of the target binding site. nih.gov

Quantitative structure-activity relationship (QSAR) studies are a powerful tool in this optimization process. acs.orgfrontiersin.org By building computational models that correlate the structural features of a series of quinazoline derivatives with their biological activity, researchers can predict the activity of novel, yet-to-be-synthesized compounds. acs.orgfrontiersin.org This allows for a more rational and efficient approach to drug design, focusing on modifications that are most likely to lead to improved potency and selectivity. nih.govacs.org

Mechanistic Investigations of 6 Bromo 4 Chloro 2 Methylquinazoline Action

Identification of Molecular Targets and Binding Interactions

There is no published research specifically identifying the molecular targets of 6-Bromo-4-chloro-2-methylquinazoline. Consequently, details regarding its binding interactions remain uncharacterized.

Cellular Pathway Modulation

Specific studies on how this compound modulates cellular pathways have not been reported. A related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, has been shown to induce apoptosis in leukemia cells, but this action cannot be directly attributed to this compound.

Considerations of Selectivity and Off-Target Effects

As there are no studies identifying the primary molecular targets of this compound, its selectivity profile and potential off-target effects remain unknown.

Computational and Theoretical Approaches in the Study of 6 Bromo 4 Chloro 2 Methylquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a biological target.

For 6-Bromo-4-chloro-2-methylquinazoline, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various enzymes or receptors that are implicated in disease. For instance, many quinazoline (B50416) derivatives are known to be inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). A typical molecular docking study would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various possible conformations and orientations.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable ligand-receptor complex. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and amino acid residues in the target's active site.

A hypothetical docking study could yield results indicating the binding affinity and specific interactions, as shown in the table below.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Types of Interaction (Hypothetical)
EGFR Tyrosine Kinase-8.5Met793, Leu718, Cys797Hydrogen Bond, Hydrophobic
VEGFR-2-7.9Cys919, Asp1046, Phe1047Pi-Alkyl, Hydrogen Bond
c-Met Kinase-8.2Tyr1230, Met1211, Asp1222Pi-Sulfur, van der Waals

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. DFT provides insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

A DFT analysis of this compound would calculate various electronic parameters. nih.gov The B3LYP functional combined with a basis set like 6-31+G(d,p) is a common level of theory for such calculations. nih.gov Key parameters derived from a DFT study include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

These calculations help to understand how the compound might interact with other molecules and predict its reactivity in chemical reactions. nih.gov

Parameter Description Hypothetical Value for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)ELUMO - EHOMO4.7 eV
Electronegativity (χ)Tendency to attract electrons4.15 eV
Chemical Hardness (η)Resistance to change in electron distribution2.35 eV

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking.

If this compound were docked into a target protein, an MD simulation would be the next step to validate the interaction. The simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period, typically nanoseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD value over time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the importance of these interactions.

These simulations provide a dynamic picture of the binding event, offering insights that static docking models cannot.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

A QSAR study involving this compound would require a dataset of structurally similar quinazoline derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target. The process involves:

Data Collection: Assembling a series of quinazoline analogues with their corresponding activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.

Validation: Testing the model's predictive power using internal and external validation techniques.

Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds like this compound based solely on its structure. This helps in prioritizing which compounds to synthesize and test in the lab. For example, studies on quinazoline derivatives have successfully used 3D-QSAR models to predict their efficacy as inhibitors of various protein kinases. researchgate.net

In Silico Screening and Drug Design Strategies

In silico screening, also known as virtual screening, is a computational approach to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This strategy accelerates the drug discovery process by narrowing down the number of compounds for experimental screening.

If this compound were identified as a promising scaffold, in silico strategies could be used to design new, more potent derivatives. This can be done through:

Structure-Based Virtual Screening: If the 3D structure of the target is known, molecular docking can be used to screen thousands or millions of compounds from a virtual library against the target's active site.

Ligand-Based Virtual Screening: If the structure of the target is unknown, but active ligands are known, their properties can be used to build a pharmacophore model. This model, representing the essential features for binding, is then used to search for other molecules in a database that fit these criteria.

Following the identification of initial "hits," medicinal chemists can use the structural insights from these computational models to rationally design modifications to the this compound structure to improve its binding affinity, selectivity, and pharmacokinetic properties, leading to the development of optimized drug candidates. researchgate.net

Future Research Directions and Therapeutic Applications

Development of Novel Derivatizations for Specific Biological Targets

The core of future quinazoline (B50416) research lies in the rational design and synthesis of novel derivatives targeting specific biological pathways implicated in disease. The 6-Bromo-4-chloro-2-methylquinazoline structure is particularly amenable to derivatization at the C4 position, where the chlorine atom can be readily substituted to introduce various functional groups and pharmacophores. frontiersin.org

Research efforts are focused on creating derivatives that can act as potent and selective inhibitors of key enzymes, such as protein kinases. For instance, many quinazoline-based drugs, including gefitinib (B1684475) and erlotinib, target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical player in cancer development. nih.govmdpi.comnih.gov Future derivatizations aim to overcome drug resistance associated with existing inhibitors by targeting mutated forms of EGFR or other kinases like Activin Receptor-Like Kinase-2 (ALK2). nih.govnih.gov

Studies on 6-bromo quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net By modifying the substituents, researchers can fine-tune the molecule's binding affinity and selectivity for its intended target. For example, the introduction of different groups at the thiol position of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives has been shown to significantly affect their anticancer activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov

Derivative ClassBiological TargetExample Finding
6-bromo-2-thioxo-3-substituted quinazolinonesEGFRCompound 8a showed potent activity against MCF-7 and SW480 cancer cell lines with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov
2,4-disubstituted quinazolinesEGFR-PI3K pathwayDerivatives have been synthesized for the potential treatment of breast cancer by targeting this pathway. nih.gov
6,7-disubstituted-quinazolin-5,8-dionesTopoisomerase I and IIBromo and methyl substitutions on the arylamino group at C-6 increased inhibitory activity against lung, stomach, and colon cancer cell lines. nih.gov
Quinazolinone-containing fragmentsActivin receptor-like kinase-2 (ALK2)Crystallographic data revealed that these fragments can flip between two distinct binding modes to the ALK2 kinase. nih.gov

Combination Therapies Involving Quinazoline Derivatives

To combat the complexity and drug resistance common in diseases like cancer, combination therapy is a promising strategy. rsc.org Future research will increasingly focus on using quinazoline derivatives as part of multi-drug regimens or as single hybrid molecules designed to hit multiple targets. Molecular hybridization involves combining two or more pharmacophores into a single molecule, which can lead to synergistic effects and the ability to interact with several biological targets simultaneously. frontiersin.orgrsc.org

This approach aims to enhance therapeutic efficacy and overcome resistance mechanisms that may render single-target agents ineffective. For example, hybrid molecules combining the quinazoline scaffold with other heterocyclic systems like 1,2,3-triazole or indole (B1671886) have shown significant anti-cancer potential. frontiersin.org These hybrid compounds can induce apoptosis and inhibit key signaling pathways more effectively than their individual components. frontiersin.org The development of such multi-functional molecules represents a sophisticated approach to combination therapy. rsc.org

Exploration of New Disease Areas for Therapeutic Intervention

While the primary focus for quinazoline derivatives has been oncology, their diverse biological activities make them attractive candidates for a wide range of other diseases. mdpi.comontosight.ai The structural versatility of the quinazoline scaffold allows for the development of compounds targeting pathologies beyond cancer. mdpi.com

Current and future research directions include:

Neurodegenerative Diseases: Quinazoline derivatives are being investigated for Alzheimer's disease. mdpi.comdrugbank.com They have shown potential as multi-target-directed ligands that can inhibit cholinesterases and amyloid-beta aggregation, two key pathological hallmarks of the disease. mdpi.com

Infectious Diseases: Researchers are exploring quinazolines as novel agents against bacterial, fungal, and parasitic infections. nih.govfiercebiotech.com For instance, certain derivatives have been identified as potent inhibitors of lysyl-tRNA synthetase in the parasite that causes Chagas disease. fiercebiotech.com Another study identified β-ketoacyl-ACP-synthase Ⅱ (FabF) as a potential target for quinazoline-based bactericides. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of quinazolines are also an active area of research. mdpi.com Derivatives have been synthesized that show potential as non-steroidal anti-inflammatory agents. mdpi.com

Disease AreaTarget/MechanismRelevant Quinazoline Derivative
Alzheimer's DiseaseDual inhibition of cholinesterases and amyloid-beta (Aβ) aggregation. mdpi.comN2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine. mdpi.com
Chagas DiseaseInhibition of lysyl-tRNA synthetase in Trypanosoma cruzi. fiercebiotech.comLead quinazoline DMU759. fiercebiotech.com
Bacterial InfectionsInhibition of β-ketoacyl-ACP-synthase Ⅱ (FabF). nih.govAcrylamide-functionalized quinazoline derivative (compound 7a). nih.gov
Fungal InfectionsInhibition of mycelial growth. researchgate.net6-bromo-4-ethoxyethylthio quinazoline. researchgate.net

Advanced Methodologies for High-Throughput Synthesis and Screening

The discovery of novel quinazoline-based drug candidates requires the synthesis and evaluation of large libraries of compounds. Traditional synthetic methods can be time-consuming and inefficient. openmedicinalchemistryjournal.com Therefore, the development and application of advanced, high-throughput methodologies are critical for accelerating the drug discovery process.

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of quinazoline derivatives. frontiersin.org This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. frontiersin.org Furthermore, the use of environmentally friendly approaches, such as ionic liquids and multicomponent reactions (MCRs), is gaining traction for the synthesis of these compounds. openmedicinalchemistryjournal.com MCRs are particularly efficient as they allow for the construction of complex molecules in a single step from three or more reactants, increasing atom economy and reducing waste. openmedicinalchemistryjournal.com Phenotypic high-throughput screening has also proven effective in identifying new antimalarial quinazolinone leads. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling faster and more accurate prediction of the biological activities and properties of new chemical entities. nih.govmdpi.com In quinazoline research, AI and ML models can be trained on existing data to predict the efficacy of novel derivatives, identify potential biological targets, and optimize molecular structures for desired therapeutic effects. nih.gov

These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and relationships that are not apparent to human researchers. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with ML algorithms like Random Forest and Support Vector Machines, can predict the anticancer activity of new quinazoline derivatives before they are synthesized. nih.gov Generative AI models are also being used for de novo drug design, creating entirely new quinazoline-based structures with optimized properties for specific targets. mdpi.com This integration of AI and ML significantly reduces the time and cost associated with the discovery and development of new quinazoline-based medicines. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-chloro-2-methylquinazoline, and how is purity confirmed?

  • Methodology : The compound is typically synthesized via refluxing a benzoxazinone precursor with an amino reagent in glacial acetic acid for 3–4 hours, followed by recrystallization (e.g., ethanol). Purity is confirmed using thin-layer chromatography (TLC) on silica gel G-plates with a cyclohexane:ethyl acetate (2:1) mobile phase. Homogeneity is verified via UV visualization and corroborated by 1H^1H NMR and FT-IR spectroscopy to confirm functional groups (e.g., C=O, C-Br stretches) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H^1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm, methyl groups at δ 2.5 ppm).
  • FT-IR : Confirms carbonyl (C=O, ~1705 cm1^{-1}) and C-Br (~528 cm1^{-1}) bonds.
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS).
  • Elemental analysis : Ensures stoichiometric accuracy .

Q. What safety protocols are essential when handling halogenated quinazolines like this compound?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres at 2–8°C to prevent degradation. Monitor for halogen-specific hazards (e.g., respiratory irritation, H315/H319 warnings) using Safety Data Sheets (SDS). Spill management requires neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, replacing glacial acetic acid with trifluoroacetic acid may enhance electrophilic substitution.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., Candida albicans for antifungal studies) and control for compound purity (≥95% via HPLC).
  • Orthogonal assays : Compare MIC (Minimum Inhibitory Concentration) data with time-kill curves or metabolic inhibition assays.
  • Structural analogs : Test derivatives (e.g., 6-bromo-4-alkylthio-quinazolines) to isolate substituent effects .

Q. What computational strategies predict the reactivity of this compound in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., bromine as a leaving group).
  • Molecular docking : Screen against target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis.
  • ADMET profiling : Use tools like SwissADME to predict bioavailability and toxicity .

Q. How do crystallographic techniques resolve structural ambiguities in halogenated quinazolines?

  • Methodology :

  • Single-crystal X-ray diffraction : Employ SHELXL for refinement, resolving bond angles/planarity.
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess steric effects from methyl/bromo substituents.
  • Twinned data analysis : Use SHELXD for challenging crystals with pseudo-symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.